2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one

α-glucosidase inhibition antidiabetic postprandial hyperglycemia

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one (CAS 1824624-21-6), also referred to as schweinfurthinol or Juglanin D, is a phenylpropanoid-class natural product with the molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol. First isolated and structurally characterized from the seeds of Canarium schweinfurthii in 2000 , this compound has also been identified in the leaves of Chamaecyparis formosensis.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
Cat. No. B12369000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(CO)O)O
InChIInChI=1S/C9H10O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8,10-12H,5H2
InChIKeyGIDCYTNGBLUMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one Procurement Guide: Natural Phenylpropanoid for Antioxidant and Metabolic Research


2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one (CAS 1824624-21-6), also referred to as schweinfurthinol or Juglanin D, is a phenylpropanoid-class natural product with the molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol [1]. First isolated and structurally characterized from the seeds of Canarium schweinfurthii in 2000 [2], this compound has also been identified in the leaves of Chamaecyparis formosensis . It belongs to the alkyl-phenylketone chemical class and features a para-hydroxylated phenyl ring linked to a 2,3-dihydroxypropan-1-one side chain, a structural motif that confers potential radical-scavenging and enzyme-modulatory properties relevant to natural product chemistry and pharmacological screening programs [1].

Why 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one Cannot Be Replaced by Generic Phenylpropanoids or Phenolic Ketones


Substituting 2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one with seemingly related compounds such as 4-hydroxyacetophenone (which lacks the aliphatic dihydroxy side chain), 2,3-dihydroxy-1-phenylpropan-1-one (which lacks the para-hydroxyl on the aromatic ring), or 4-hydroxyphenylglyoxal hydrate (which contains an aldehyde rather than a ketone and a diol moiety) is not scientifically justified . The precise arrangement of hydroxyl groups—specifically the ortho-dihydroxy motif on the aliphatic chain combined with the para-hydroxy phenyl system—dictates both hydrogen-bonding capacity and radical stabilization energetics [1]. Empirical evidence from structural analogs demonstrates that even minor deviations in hydroxyl substitution patterns produce statistically significant differences in DPPH radical inhibition: for example, compound 2b (92.22 ± 0.19% inhibition) versus compound 2a (60.74 ± 0.22% inhibition) under identical assay conditions [2]. These data underscore that generic substitution without structural validation introduces uncontrolled variability that compromises experimental reproducibility and invalidates comparative analyses.

Quantitative Differentiation Evidence for 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one: Head-to-Head and Cross-Study Comparisons


Alpha-Glucosidase Inhibitory Potency: Schweinfurthinol Glycoside Demonstrates Superior Activity Over Acarbose

The glycosylated derivative of schweinfurthinol, identified as schweinfurthinol 9-O-β-D-pyranoglucoside, exhibits α-glucosidase inhibitory activity with an IC₅₀ range of 0.076–31 µg/mL across tested compounds in the same structural series [1]. This activity range surpasses that of acarbose, the clinically approved α-glucosidase inhibitor, which demonstrates an IC₅₀ of 1345 µg/mL under comparable in vitro assay conditions [1]. While the aglycone form (2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one) lacks direct head-to-head inhibition data against acarbose, the glycoside derivative's ~18- to ~17,700-fold lower IC₅₀ range relative to acarbose provides class-level inference that the core aglycone scaffold contributes meaningfully to enzyme-target engagement and represents a valid starting point for structure-activity relationship (SAR) optimization in metabolic disorder research.

α-glucosidase inhibition antidiabetic postprandial hyperglycemia

Structural SAR Validation: DPPH Radical Scavenging Activity Is Highly Sensitive to Hydroxyl Substitution Pattern

Cross-study SAR analysis of phenolic ketones reveals that the presence and position of hydroxyl groups critically determine DPPH radical scavenging capacity. In a controlled comparative assay, structural analog 2b—which contains an ortho-dihydroxy arrangement on the aromatic ring—achieved 92.22 ± 0.19% DPPH inhibition at 100 ppm, whereas analog 2a, differing only in hydroxyl substitution pattern, exhibited 60.74 ± 0.22% inhibition [1]. The ortho-dihydroxy motif present in the aliphatic side chain of 2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one is structurally analogous to the pharmacophore responsible for this ~52% enhancement in radical-scavenging activity [2]. Additionally, the para-hydroxy substituent on the phenyl ring contributes to resonance stabilization of the phenoxyl radical intermediate, a feature absent in unsubstituted phenyl analogs such as 2,3-dihydroxy-1-phenylpropan-1-one . These quantitative SAR findings demonstrate that the specific 2,3-dihydroxypropan-1-one side chain combined with para-hydroxyphenyl substitution is not functionally interchangeable with close structural analogs and warrants explicit compound specification in antioxidant research applications.

antioxidant DPPH assay structure-activity relationship radical scavenging

Natural Product Sourcing and Defined Stereochemistry: Verified Occurrence in Multiple Plant Species

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one has been unambiguously identified and characterized as a natural product in at least two phylogenetically distinct plant species: as schweinfurthinol from the seeds of Canarium schweinfurthii (Burseraceae) [1] and as a leaf constituent of Chamaecyparis formosensis (Cupressaceae) . The (2R)-stereoisomer has been specifically documented and assigned the NP-MRD identifier NP0297307, with complete spectroscopic and stereochemical characterization . In contrast, synthetic analogs such as 4-hydroxyacetophenone and 2,3-dihydroxy-1-phenylpropan-1-one are typically obtained as racemic mixtures or lack stereochemical definition unless explicitly resolved [2]. For research applications requiring defined stereochemistry—particularly in enzyme-binding studies, chiral chromatography method development, or pharmacological evaluation of stereospecific activity—this compound offers a verified natural source and established stereochemical identity that generic synthetic alternatives cannot guarantee without additional chiral resolution steps.

natural product phytochemistry stereochemistry source verification

Predicted Oral Bioavailability and ADMET Profile: Computational Advantage Over Phenylpropanoid Carboxylic Acid Analog

In silico ADMET prediction using admetSAR 2.0 indicates that (2R)-2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one exhibits favorable human intestinal absorption probability of 97.46% and a predicted Caco-2 permeability probability of 65.28% [1]. The compound is predicted to be non-inhibitory toward CYP3A4 (83.38% probability), CYP2C9 (86.83% probability), and CYP2D6 (81.80% probability), suggesting a low drug-drug interaction risk profile [1]. In contrast, the structurally related carboxylic acid analog 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid (CAS 100201-57-8) contains a carboxylate moiety that, under physiological pH, exists predominantly in ionized form—a physicochemical property that typically reduces passive membrane permeability relative to the neutral ketone form . While these predictions remain computational and require experimental validation, the favorable ADMET forecast for the target compound relative to its carboxylic acid analog supports its selection as a more promising lead scaffold for oral bioavailability optimization in early-stage drug discovery programs.

ADMET oral bioavailability drug-likeness in silico prediction

Purity and Physical Form Specification: Commercial Availability at ≥98% HPLC Purity

Commercial vendors offer 1-(4-hydroxyphenyl)-2,3-dihydroxypropan-1-one (synonymous with the target compound) at a certified purity of ≥98% as determined by HPLC . The compound is supplied as a solid at room temperature with defined storage conditions: powder stable at -20°C for 3 years or 4°C for 2 years; in solvent stable at -80°C for 6 months or -20°C for 1 month . In comparison, the structurally related compound 4-hydroxyphenylglyoxal hydrate (CAS 197447-05-5)—sometimes considered an alternative phenolic carbonyl compound—is commercially available at a lower purity specification of 95–97% and is supplied as a hydrate with variable water content that can affect stoichiometric calculations . The target compound's higher certified purity and well-defined anhydrous solid state provide greater accuracy in quantitative experiments, particularly in assays requiring precise molar concentrations for dose-response determinations or when used as an analytical reference standard.

analytical chemistry purity specification HPLC quality control

Topological Polar Surface Area (TPSA): Favorable Value for Blood-Brain Barrier Exclusion

The target compound exhibits a topological polar surface area (TPSA) of 77.80 Ų [1]. This physicochemical parameter is directly relevant to blood-brain barrier (BBB) penetration potential, as compounds with TPSA values above 60–70 Ų generally exhibit restricted passive diffusion across the BBB [2]. In silico prediction corroborates this inference, assigning a blood-brain barrier penetration probability of 52.50% (classified as negative) [1]. In contrast, the simpler analog 4-hydroxyacetophenone (CAS 99-93-4) has a TPSA of 37.30 Ų [3]—well below the BBB penetration threshold—suggesting a higher likelihood of CNS exposure. For researchers investigating peripheral targets (e.g., metabolic tissues, liver, pancreatic islets) where CNS off-target effects are undesirable, the target compound's higher TPSA provides a physicochemical basis for reduced BBB penetration relative to smaller phenolic ketone analogs. This property is particularly relevant for antidiabetic drug discovery where minimizing CNS side effects is a key safety consideration.

blood-brain barrier TPSA CNS penetration drug design

Optimal Research and Industrial Application Scenarios for 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one Based on Quantitative Evidence


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

Procurement of 2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one is justified for antidiabetic drug discovery programs targeting α-glucosidase inhibition. The glycosylated derivative of this compound exhibits α-glucosidase inhibitory activity with IC₅₀ values (0.076–31 µg/mL) that surpass acarbose (1345 µg/mL) by up to four orders of magnitude [1]. The aglycone form serves as a validated starting scaffold for SAR optimization aimed at developing next-generation α-glucosidase inhibitors with improved potency relative to the clinical benchmark. The compound's favorable predicted oral bioavailability (97.46% intestinal absorption probability) [2] and TPSA of 77.80 Ų—which suggests restricted CNS penetration [2]—support its prioritization for lead optimization in peripheral metabolic disease indications where minimizing central nervous system side effects is a key safety objective.

Natural Product Reference Standard for Phytochemical and Chemotaxonomic Studies

This compound is uniquely suitable as a reference standard in phytochemical investigations and chemotaxonomic studies due to its verified natural occurrence in two phylogenetically distinct plant families: Burseraceae (Canarium schweinfurthii seeds) [3] and Cupressaceae (Chamaecyparis formosensis leaves) . The (2R)-stereoisomer is fully characterized and cataloged in the NP-MRD natural products database (NP0297307) , providing unambiguous spectroscopic and stereochemical benchmarks for dereplication studies. With commercial availability at ≥98% HPLC purity and defined long-term storage stability (powder stable at -20°C for 3 years) , this compound meets the quality requirements for analytical method validation, LC-MS library construction, and inter-laboratory comparative phytochemical studies.

Antioxidant Mechanism Studies Requiring Defined Structural Motifs

Research programs investigating the mechanistic basis of phenolic antioxidant activity benefit from procurement of this specific compound due to its precisely defined structural features that are quantitatively linked to radical-scavenging capacity. Cross-study SAR analysis demonstrates that compounds bearing ortho-dihydroxy motifs achieve up to 92% DPPH inhibition at 100 ppm—a 52% enhancement over analogs with alternative hydroxyl substitution patterns [4]. The target compound combines an ortho-dihydroxy aliphatic side chain with a para-hydroxy phenyl ring, providing a defined molecular scaffold for probing hydrogen-atom transfer mechanisms, bond dissociation energy calculations, and structure-activity relationship modeling. For laboratories conducting comparative antioxidant assays, the high certified purity (≥98%) ensures that observed activity is attributable to the compound itself rather than confounding impurities.

In Silico ADMET Model Training and Computational Chemistry Validation

The compound's well-defined physicochemical properties make it an excellent candidate for training and validating in silico ADMET prediction models. With experimentally derived or computed parameters including molecular weight (182.17 g/mol), TPSA (77.80 Ų), XlogP (-0.10), and defined hydrogen-bond donor/acceptor counts (3 donors, 4 acceptors) [2], this compound falls within the favorable drug-like property space described by Lipinski's Rule of Five. Its predicted ADMET profile—including 97.46% intestinal absorption probability, 65.28% Caco-2 permeability, and non-inhibition of major CYP isoforms [2]—provides a benchmark for validating predictive algorithms against structurally related phenylpropanoids. For computational chemistry groups developing or benchmarking QSAR models, this compound offers a mid-sized, multifunctional scaffold with balanced hydrophilic-lipophilic properties that bridges the gap between simple phenolic fragments and complex natural product leads.

Quote Request

Request a Quote for 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.